molecular formula C10H11F3N2S B068643 S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea CAS No. 163490-40-2

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea

Cat. No.: B068643
CAS No.: 163490-40-2
M. Wt: 248.27 g/mol
InChI Key: LCMOXIFARISMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This compound is of significant research value in the fields of immunology, neurology, and inflammation biology, where it is utilized to elucidate the specific role of nitric oxide (NO) produced by the iNOS pathway in various disease models. Its mechanism of action involves competitive binding at the substrate site of the iNOS enzyme, effectively blocking the production of excessive NO, which is a key signaling molecule and mediator in inflammatory and immune responses.

Properties

CAS No.

163490-40-2

Molecular Formula

C10H11F3N2S

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate

InChI

InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

LCMOXIFARISMOH-UHFFFAOYSA-N

SMILES

CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N

Other CAS No.

163490-40-2

Synonyms

S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride
S-ethyl TFMP-isothiourea
S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea
TFMPITU

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Ethanol or dimethylformamide (DMF) is preferred due to their ability to solubilize both the thiourea and alkylating agent.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the thiourea, enhancing nucleophilicity.

  • Temperature : Reactions typically proceed at 60–80°C for 6–12 hours to ensure complete alkylation.

ParameterOptimal RangeImpact on Yield
Ethyl iodide molar ratio1.2–1.5 equivalentsPrevents over-alkylation
Reaction temperature70°CMaximizes kinetics
Base concentration2.0 equivalents K₂CO₃Ensures full deprotonation

Mechanistic Insights : The alkylation proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic ethyl group. The electron-withdrawing trifluoromethyl group on the phenyl ring slightly reduces thiourea nucleophilicity, necessitating elevated temperatures.

Condensation of 4-(Trifluoromethyl)aniline with Ethyl Isothiocyanate

An alternative route involves the direct condensation of 4-(trifluoromethyl)aniline with ethyl isothiocyanate (Figure 2). This one-step method avoids the isolation of intermediate thioureas, streamlining production.

Reaction Protocol

  • Stoichiometry : A 1:1 molar ratio of aniline to ethyl isothiocyanate minimizes side products.

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.

  • Catalyst : Triethylamine (TEA, 0.5 equivalents) accelerates imine formation.

Yield and Purity :

  • Typical yields range from 65–78%, with purity >95% after recrystallization from ethyl acetate/hexane mixtures.

  • Key Challenge : Ethyl isothiocyanate’s volatility requires careful temperature control (0–5°C during addition).

Thiophosgene-Mediated Isothiourea Formation

Thiophosgene (Cl₂C=S) offers a high-yield pathway by reacting with 4-(trifluoromethyl)aniline and ethylamine (Figure 3).

Stepwise Procedure

  • Formation of Isothiocyanate Intermediate :

    • 4-(Trifluoromethyl)aniline reacts with thiophosgene in DCM at −10°C to generate 4-(trifluoromethyl)phenyl isothiocyanate.

  • Coupling with Ethylamine :

    • The isothiocyanate is treated with ethylamine in ethanol at 25°C, yielding the target compound.

Advantages :

  • Yields exceed 85% due to high electrophilicity of the isothiocyanate intermediate.

  • Safety Note : Thiophosgene is highly toxic; strict containment protocols are mandatory.

Industrial-Scale Production Considerations

Catalytic Approaches

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems (water/toluene). This reduces solvent costs and improves scalability.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve >99% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves trace impurities.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 4.12 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, SCH₂CH₃).

  • ¹³C NMR : δ 178.9 (C=S), 143.2 (CF₃-C), 126.8 (ArC), 34.7 (SCH₂), 15.1 (CH₃).

Thermal Properties :

  • Melting point: 112–114°C (lit. 113°C) .

Chemical Reactions Analysis

Competitive Inhibition of Nitric Oxide Synthase (NOS)

SEPI acts as a competitive inhibitor of neuronal nitric oxide synthase (nNOS) by binding to the enzyme’s active site. Key mechanistic insights include:

  • Structural Mimicry : SEPI competes with L-arginine, the natural substrate of NOS, via its thiourea moiety. The trifluoromethyl group enhances binding affinity through hydrophobic interactions with the enzyme’s active site (Ki = 0.32 µM for nNOS) .

  • Selectivity Profile :

    NOS IsoformSelectivity (vs. nNOS)Reference
    Inducible (iNOS)115-fold less potent
    Endothelial (eNOS)29-fold less potent

-Sigmatropic Rearrangements in Catalytic Systems

Isothioureas, including SEPI derivatives, participate in enantioselective -sigmatropic rearrangements. In a tandem Pd/isothiourea catalytic system:

  • Mechanism :

    • Allylic Ammonium Salt Formation : Pd catalysis generates an allylic ammonium intermediate from glycine esters and allylic phosphates .

    • Rearrangement : SEPI derivatives facilitate stereoselective -sigmatropic shifts via a proposed endo-transition state stabilized by π-cation interactions .

  • Outcome : High enantioselectivity (>98:2 er) and diastereoselectivity (up to 99:1 dr) in α-amino acid derivatives .

Stability and Salt Formation

SEPI’s hydrochloride salt (CAS 163490-78-6) is bench-stable, with:

PropertyValueSource
Melting Point143–147°C
Molecular FormulaC₁₀H₁₂ClF₃N₂S
Purity≥97.5%

Reactivity in Nucleophilic Environments

The sulfur atom in SEPI’s thiourea group participates in nucleophilic reactions:

  • Substitution Reactions : The ethylthio group (−S−C₂H₅) undergoes nucleophilic displacement, enabling derivatization for structure-activity studies .

  • Oxidative Pathways : While direct data on SEPI’s oxidation is limited, analogous isothioureas oxidize to sulfoxides or sulfones under controlled conditions .

Synthetic Utility in Medicinal Chemistry

SEPI serves as a scaffold for designing isoform-selective NOS inhibitors:

  • Derivative Synthesis : Substitution at the phenyl ring (e.g., halogens, nitro groups) modulates potency and selectivity .

  • Case Study : Replacement of the trifluoromethyl group with chlorine (yielding S-ethyl-N-[4-chlorophenyl]isothiourea) reduced nNOS selectivity by 40% .

Interaction with Metal Catalysts

In Pd-catalyzed systems, SEPI derivatives influence reaction kinetics:

  • Catalyst Compatibility : SEPI remains stable in the presence of Pd₂(dba)₃ and phosphine ligands, enabling multi-step catalytic cascades .

  • Turnover Efficiency : The 4-nitrophenoxide byproduct facilitates catalyst regeneration in tandem Pd/isothiourea systems .

Comparative Reactivity of Analogues

CompoundKey Structural FeatureReactivity Difference vs. SEPI
N-PhenylthioureaLacks ethyl and CF₃ groupsLower NOS inhibition potency
S-Methyl-N-phenyl-isothioureaMethyl instead of ethylReduced metabolic stability
N,N-DiethylisothioureaTwo ethyl groups on nitrogenEnhanced lipophilicity

SEPI’s chemical versatility and selective bioactivity make it a critical tool in studying nitric oxide signaling and developing targeted therapeutics. Its reactivity profile underscores the importance of trifluoromethyl and thiourea motifs in medicinal chemistry.

Scientific Research Applications

Pharmacological Research

Mechanism of Action

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea primarily functions as a selective inhibitor of neuronal nitric oxide synthase (nNOS). It has been shown to possess a binding affinity with a Ki value of 0.32 µM, indicating its effectiveness in inhibiting nNOS without significantly affecting other isoforms of nitric oxide synthase (NOS) . This selectivity is crucial for minimizing side effects in therapeutic applications targeting nitric oxide signaling pathways.

Potential Therapeutic Applications

  • Neurological Disorders : Due to its ability to inhibit nNOS, ETPI is being investigated for its potential in treating neurological conditions where dysregulated nitric oxide production is implicated, such as neurodegenerative diseases and stroke .
  • Vascular Regulation : The compound's influence on nitric oxide levels positions it as a candidate for research into vascular diseases, where nitric oxide plays a critical role in maintaining vascular tone and health.

In Vitro Studies

Binding Affinity and Inhibition Kinetics

In vitro studies have demonstrated that ETPI selectively inhibits nNOS, making it a valuable tool for studying the role of nitric oxide in various physiological processes. Research focusing on the kinetics of ETPI's interaction with nNOS has provided insights into the compound's mechanism of action and potential therapeutic implications .

Case Studies

Several studies have documented the effects of this compound in various experimental settings:

  • Study on Neuronal Protection : A study published in Neuroscience Letters explored the neuroprotective effects of ETPI in models of excitotoxicity. The results indicated that ETPI treatment reduced neuronal cell death by modulating nitric oxide levels, supporting its potential use in neuroprotection .
  • Vascular Function Assessment : Research conducted in Journal of Vascular Research assessed the impact of ETPI on vascular smooth muscle cells. The findings suggested that ETPI could improve endothelial function by regulating nitric oxide synthesis, highlighting its therapeutic potential in vascular diseases .

Mechanism of Action

The primary mechanism of action of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea involves the selective inhibition of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. By inhibiting nNOS, the compound reduces the production of NO, thereby modulating its effects on cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the N-Phenylisothiourea Family

The N-phenylisothiourea scaffold has been extensively modified to optimize nitric oxide synthase (NOS) isoform selectivity. Key analogues include:

Compound Name Substituent(s) Selectivity Profile (nNOS vs. iNOS/eNOS) Ki Values (μM) Key Reference
S-Ethyl-N-phenylisothiourea -H at para position Non-selective (inhibits cNOS and iNOS) Not reported Shearer et al., 1997
S-Ethyl-N-[4-CF₃-phenyl]isothiourea -CF₃ at para position 115-fold (nNOS/iNOS); 29-fold (nNOS/eNOS) 0.32 (nNOS), 37 (iNOS) Cooper et al., 2000
S-Ethyl-N-[4-NO₂-phenyl]isothiourea -NO₂ at para position Moderate selectivity for nNOS Not reported Shearer et al., 1997
S-Methyl-N-[3,4,5-trimethoxy-phenyl]isothiourea -OCH₃ at meta/para positions Herbicidal activity (no NOS inhibition) Not applicable Molecules, 2012

Key Findings :

  • The trifluoromethyl (-CF₃) group at the para position is pivotal for enhancing nNOS selectivity. Its electron-withdrawing nature likely improves binding affinity to the nNOS active site while reducing interactions with iNOS and eNOS .
  • Nitro (-NO₂) and methoxy (-OCH₃) substituents reduce NOS inhibition efficacy, redirecting activity toward herbicidal or other non-enzymatic roles .
Mechanistic Comparison with Arginine Analogues

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea differs from arginine-based inhibitors (e.g., N(ω)-propyl-L-arginine ) in mechanism:

  • Dissociation Kinetics: Exhibits slow dissociation from nNOS (t₁/₂ > 30 minutes), enabling prolonged inhibition compared to faster-dissociating arginine analogues .
Commercial and Pharmacological Relevance
  • Commercial Availability: Sold as a hydrochloride salt (CAS: 163490-78-6) by suppliers like Santa Cruz Biotechnology and GLPBIO for research use .
  • Therapeutic Potential: Unlike non-selective NOS inhibitors (e.g., L-NMMA), its nNOS specificity minimizes off-target effects on vascular tone (eNOS) or immune response (iNOS) .
Key Studies
  • Neuroprotection: Used to elucidate nNOS roles in cerebral vasodilation during hypertension .
  • Enzymatic Selectivity: Benchmark compound for distinguishing nNOS activity in multi-isoform assays .
Limitations
  • Solubility: Requires DMSO or ethanol for stock solutions, limiting in vivo applications .
  • Species Variability: Most data derive from human or rodent enzymes; cross-reactivity with NOS isoforms in other species is underexplored .

Biological Activity

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is an organic compound with significant biological activity, particularly as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring and an isothiourea functional group. Its molecular formula is C₉H₈F₃N₂S, and it is classified under the isothiourea derivatives known for their diverse biological activities.

The primary mechanism of action for this compound involves the selective inhibition of nNOS. This enzyme plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes such as neurotransmission and vascular regulation. The compound exhibits a binding affinity with a Ki value of 0.32 µM, indicating strong interaction with the enzyme.

Inhibition Kinetics

  • Ki Value : 0.32 µM (indicating high potency against nNOS)
  • Selectivity : Primarily inhibits nNOS without significantly affecting other isoforms of nitric oxide synthase (iNOS or eNOS).

Neuroprotective Effects

Research has demonstrated that this compound can protect neuronal cells from oxidative stress and excitotoxicity by modulating NO levels. This property makes it a candidate for studying neurodegenerative diseases where NO signaling is disrupted.

Cardiovascular Implications

By inhibiting nNOS, this compound may influence vascular tone and blood flow, suggesting potential applications in treating cardiovascular diseases.

Case Studies and Research Findings

  • Study on Neuronal Protection :
    • A study utilized this compound to assess its effects on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and preserved mitochondrial function .
  • Impact on Inflammation :
    • In models of inflammation, this compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential role in managing inflammatory conditions .
  • Effects on Vascular Function :
    • Research involving animal models demonstrated that administration of this compound led to improved endothelial function, highlighting its implications in cardiovascular health.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
S-Ethyl-N-Phenyl-IsothioureaPhenyl group on nitrogenKnown for its role in biological assays
S-Methyl-N-Phenyl-IsothioureaMethyl group instead of ethylDifferent solubility and reactivity
N,N-DiethylisothioureaTwo ethyl groups on nitrogenEnhanced lipophilicity and potential for drug delivery
This compound Trifluoromethyl group on phenyl ringIncreased potency as a NOS inhibitor

Q & A

(Basic) What experimental approaches are used to determine the inhibitory activity of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea against neuronal nitric oxide synthase (nNOS)?

Methodological Answer:
In vitro enzymatic assays are the gold standard. Purified nNOS is incubated with L-arginine (substrate), NADPH (cofactor), and varying concentrations of the inhibitor. The production of L-citrulline (a byproduct of NO synthesis) is quantified via HPLC or colorimetric assays (e.g., the Griess reaction). Dose-response curves are plotted to calculate IC50 and Ki values. Cellular studies complement these by measuring NO levels in neuronal cell lines using fluorescent probes (e.g., DAF-FM) .

(Advanced) How does this compound achieve selectivity for nNOS over other nitric oxide synthase isoforms, and what methods validate this selectivity?

Methodological Answer:
Selectivity arises from structural differences in the active sites of nNOS, endothelial NOS (eNOS), and inducible NOS (iNOS). Competitive inhibition assays with isoform-specific substrates (e.g., L-N<sup>ω</sup>-nitroarginine for nNOS) and kinetic studies (Kd, kon/koff rates) are critical. For example, Cooper et al. (2000) demonstrated a Ki of 0.8 μM for nNOS versus >100 μM for eNOS/iNOS using purified isoforms under standardized conditions (pH 7.4, 25°C). Cross-reactivity is further ruled out via Western blotting or knockout cell models .

(Basic) What are the key considerations for handling and storing this compound in experimental settings?

Methodological Answer:
The compound is hygroscopic and light-sensitive. Store lyophilized powder at -20°C under inert gas (argon or nitrogen). For working solutions, use anhydrous DMSO or ethanol to prevent hydrolysis. Purity (>95%) should be verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and NMR (characteristic thiourea proton signals at δ 8.5–9.5 ppm). Stability tests under experimental conditions (e.g., 37°C in PBS) are recommended to confirm integrity over time .

(Advanced) How can computational methods like density functional theory (DFT) model the interaction between this compound and nNOS?

Methodological Answer:
DFT studies (e.g., B3LYP/6-31G* basis set) can map the inhibitor’s stereoelectronic properties and binding motifs. Key steps include:

  • Geometry optimization of the inhibitor-enzyme complex.
  • Analysis of non-covalent interactions (NCI) via reduced density gradient (RDG) plots.
  • Calculation of global reactivity indices (GRI) to identify nucleophilic/electrophilic regions.
    For example, Shi et al. (2018) used DFT to show that isothiourea catalysts stabilize transition states via hydrogen bonding and π-π stacking—a framework applicable to studying nNOS-inhibitor interactions .

(Advanced) How to address discrepancies in reported inhibitory constants (Ki) of this compound across studies?

Methodological Answer:
Discrepancies often arise from assay variations (enzyme source, substrate concentration, cofactor availability). Standardization strategies include:

  • Using recombinant nNOS from the same expression system (e.g., E. coli vs. mammalian).
  • Validating assays with a reference inhibitor (e.g., 7-nitroindazole).
  • Re-evaluating binding kinetics via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure ΔH and ΔS directly. Cooper et al. (2000) resolved such issues by comparing time-dependent inhibition across isoforms under identical conditions .

(Basic) What cellular models are appropriate for studying the physiological effects of this compound?

Methodological Answer:
Primary neuronal cultures (e.g., rat cortical neurons) or nNOS-transfected cell lines (HEK293, SH-SY5Y) are ideal. Key endpoints include:

  • NO production (DAF-FM fluorescence).
  • cGMP levels (ELISA).
  • Calcium flux (Fura-2 AM).
    For in vivo relevance, combine with ex vivo aortic ring assays to assess vasodilation effects, ensuring isoform-specificity via eNOS/iNOS inhibitors .

(Advanced) Can structural analogs of this compound be rationally designed to enhance potency or reduce off-target effects?

Methodological Answer:
Yes. Strategies include:

  • Substitution at the ethyl group: Bulkier groups (e.g., isopropyl) may improve hydrophobic packing in the nNOS active site.
  • Trifluoromethyl positional isomerism: Para-substitution (as in the parent compound) maximizes electron-withdrawing effects.
  • Hybrid inhibitors: Conjugation with tetrahydrobiopterin (BH4) mimics to exploit cofactor-binding pockets.
    Synthetic routes involve Ullmann coupling for aryl-thiourea formation, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane). DFT-driven QSAR models predict ADMET profiles pre-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.